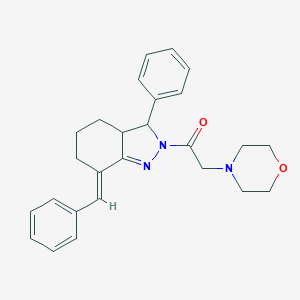
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole, also known as BMI, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. Specifically, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to inhibit the NF-κB and STAT3 pathways, which are involved in inflammation and cancer cell growth, and to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant enzymes. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is also relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been found to have low bioavailability, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole, including further studies of its potential therapeutic applications, optimization of its synthesis and formulation, and investigation of its mechanism of action. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole may be useful as a tool compound for studying the role of various signaling pathways in cancer, inflammation, and neurodegeneration.
Métodos De Síntesis
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole can be synthesized through a multistep process involving the condensation of 4-morpholinylacetic acid with benzaldehyde, followed by cyclization and reduction. The final product is obtained as a white powder with a melting point of 205-207°C.
Aplicaciones Científicas De Investigación
7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been studied extensively for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. Additionally, 7-benzylidene-2-(4-morpholinylacetyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C26H29N3O2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C26H29N3O2/c30-24(19-28-14-16-31-17-15-28)29-26(21-10-5-2-6-11-21)23-13-7-12-22(25(23)27-29)18-20-8-3-1-4-9-20/h1-6,8-11,18,23,26H,7,12-17,19H2/b22-18+ |
Clave InChI |
RKPFOMVUORIJFV-RELWKKBWSA-N |
SMILES isomérico |
C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)CN4CCOCC4)C5=CC=CC=C5 |
SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CN4CCOCC4)C5=CC=CC=C5 |
SMILES canónico |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CN4CCOCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291980.png)
![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291981.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B291987.png)
![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291990.png)
![10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291991.png)
![4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)